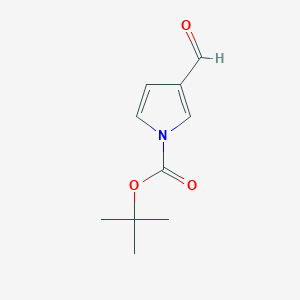

tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-formylpyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCROGUSYNRTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225708 | |

| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209216-57-9 | |

| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209216-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate can be achieved through several methods. Another method is the reaction of α-halocarbonyl compounds with β-keto esters and ammonia, referred to as the Hantzsch pyrrole synthesis . Additionally, the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with primary amines, is also employed .

Chemical Reactions Analysis

tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate is a pyrrole derivative with applications in chemical synthesis . Pyrrole is a biologically active scaffold with diverse activities and is a component of polymers, indigoid dyes, and larger aromatic rings . Pyrroles are also utilized as a catalyst for polymerization, corrosion inhibitors, preservatives, solvents for resin, and in metallurgical processes .

Synthesis of Pyrrole Derivatives

- Anti-HIV-1 Agents He et al. synthesized a series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1H-tetrazol-5-yl) phenyl) pyrrole compounds with improved anti-HIV-1 activity based on the structure of the HIV-1 gp41 binding site for small molecule inhibitors .

- Antihyperglycemic Activity A series of N-substituted rhodanine derivatives were synthesized and evaluated for antihyperglycemic activity. The results suggested that an unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels, while substitution at positions 3 or 4 of the phenyl ring resulted in either reduction or a complete loss of antihyperglycemic activity . A compound with a trifluoromethyl group at position 3 of the aryl ring displayed good antidiabetic activity .

- 4(3)-substituted 3-(4)-nitropyrrole synthesis Qin et al. proposed a mild and convenient method for the synthesis of 4(3)-substituted 3-(4)-nitropyrrole from nitro olefins and TosMIC in ionic liquid 1-butyl-3-methylimidazolium bromide ([bmIm] Br) .

- Antimicrobial activity (2,4-dichlorophenyl)-[4-(naphthalen-1-yl)-1H-pyrrol-3-yl] methanone was found to be active against Candida species .

Additional applications of pyrroles:

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring contributes to its basic properties, allowing it to participate in electrophilic substitution reactions. These reactions can modify the compound’s structure, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Substituent Position and Reactivity

- tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate : The formyl group at C3 is electron-withdrawing, which may direct electrophilic substitutions to other positions (e.g., C2 or C5). The aldehyde proton is expected to resonate near δ 9–10 ppm in $^1$H NMR, a region distinct from analogs lacking aldehydes.

- tert-Butyl 2-borono-1H-pyrrole-1-carboxylate (): The borono group at C2 introduces sensitivity to moisture but enables Suzuki-Miyaura cross-coupling reactions. Its synthesis involves lithium diisopropylamide (LDA) and trimethylborate under inert conditions, yielding a crystalline product after aqueous workup .

- Synthesized via HATU-mediated coupling (83% yield), this compound exhibits a distinct $^1$H NMR profile with aromatic protons (δ 7.5–8.0 ppm) absent in the formyl derivative .

Spectroscopic and Physical Properties

- tert-Butyl group : All analogs show a singlet near δ 1.4–1.5 ppm for the Boc methyl protons in $^1$H NMR.

- Formyl vs. Borono: The formyl proton (δ ~9–10 ppm) contrasts with the borono group’s absence of distinct protons.

Biological Activity

tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate is an organic compound characterized by its pyrrole ring structure, which is known for a diverse range of biological activities. This article explores the compound's biological activity, including its potential applications in medicinal chemistry, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13NO3

- Structure : The compound features a five-membered aromatic heterocycle with one nitrogen atom, contributing to its reactivity and biological properties.

Biological Activities

Antitumor Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antitumor properties. For instance, studies have shown that pyrrole derivatives can inhibit various protein kinases involved in cancer cell proliferation. Specifically, certain derivatives have demonstrated inhibitory effects on CDK4 and CDK6, which are crucial for regulating the cell cycle in cancer cells .

Antiviral and Antimicrobial Properties

Pyrrole-based compounds are also recognized for their antiviral and antimicrobial activities. The structural versatility of pyrroles allows for modifications that enhance their efficacy against pathogens. For example, compounds derived from pyrroles have been reported to inhibit the replication of viruses and exhibit antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

- Electrophilic Substitution : The nitrogen atom in the pyrrole ring facilitates electrophilic substitution reactions, allowing the compound to form active derivatives that can interact with biological macromolecules.

- Inhibition of Kinases : By inhibiting key kinases such as CDK4/6, these compounds can effectively disrupt cancer cell cycle progression .

Case Studies

-

Antitumor Evaluation

A study evaluating a series of pyrrole derivatives demonstrated that certain compounds exhibited IC50 values as low as 0.065 μmol/L against A-549 lung cancer cells. This indicates a promising potential for further development as antitumor agents . -

Antimicrobial Activity

In another study, pyrrole derivatives were synthesized and tested against E. coli DNA gyrase, showing IC50 values below 10 nM. This suggests strong potential for development into antibacterial agents .

Research Findings Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antitumor | CDK4/6 Inhibition | Significant inhibitory effects on cancer cell lines (IC50 < 0.065 μmol/L) |

| Antiviral | Viral Replication Inhibition | Effective against various viral strains |

| Antimicrobial | DNA Gyrase Inhibition | Strong activity against E. coli (IC50 < 10 nM) |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling tert-butyl-containing compounds like tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate in laboratory settings?

- Methodological Answer:

- Store the compound in a tightly sealed container at low temperatures (e.g., freezer conditions) to minimize decomposition or unintended reactivity .

- Use explosion-proof electrical equipment and grounded metal containers during transfers to prevent static discharge .

- Avoid open flames or sparks in the work area, and employ non-sparking tools for handling .

Q. What synthetic routes are commonly employed to prepare tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate?

- Methodological Answer:

- A typical route involves lithiation of tert-butyl pyrrole-1-carboxylate derivatives using lithium diisopropylamide (LDA) at low temperatures (−78°C) under inert atmospheres, followed by formylation or boronation reactions. For example, trimethylborate can be added to generate boronate intermediates, which are subsequently oxidized to the aldehyde .

- Purification often involves recrystallization from mixed solvents (e.g., ethyl acetate/hexane) to obtain single crystals for structural validation .

Q. How is tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate characterized structurally?

- Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and stereochemistry. For example, mean C–C bond lengths of 0.003 Å and R factors <0.05 ensure high precision .

- Spectroscopy : and NMR confirm the formyl group (δ ~9.5–10 ppm for aldehyde protons) and tert-butyl carbamate (δ ~1.4 ppm for C(CH)) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate be optimized using experimental design?

- Methodological Answer:

- Factorial Design : Vary factors such as temperature (−78°C to room temperature), catalyst loading (e.g., LDA equivalents), and solvent polarity (THF vs. dichloromethane). Statistical analysis (ANOVA) identifies significant variables .

- Example : In epoxidation studies, molybdenum hexacarbonyl (Mo(CO)) was optimized for tert-butyl hydroperoxide (TBHP) activation, achieving >90% substrate conversion .

Q. How can contradictions between computational predictions and experimental data (e.g., NMR vs. DFT) for tert-butyl group conformations be resolved?

- Methodological Answer:

- Dynamic NMR Analysis : Low-temperature NMR (e.g., −80°C) can freeze conformational exchange, revealing axial-equatorial equilibria. For example, axial tert-butyl groups in triazinanes were confirmed via this method .

- Explicit Solvent Modeling : DFT calculations must include solvent molecules (e.g., water or THF) to reproduce experimental equatorial preferences, as gas-phase models often favor axial conformers .

Q. What strategies are effective for resolving ambiguous electron density in X-ray structures of tert-butyl derivatives?

- Methodological Answer:

- High-Resolution Data : Collect data at synchrotron sources (λ <1 Å) to improve resolution. SHELXL refinement with anisotropic displacement parameters clarifies disordered tert-butyl groups .

- Twinned Data Handling : For twinned crystals, SHELXTL or SHELXD can deconvolute overlapping reflections, improving model accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.